17-Deoxyestradiol is a synthetic derivative of estradiol, a prominent estrogen hormone involved in various biological processes. Unlike its parent compound, 17-deoxyestradiol lacks the hydroxyl group at the C17 position, which significantly alters its biological activity and pharmacological properties. This compound is primarily studied for its potential therapeutic applications, particularly in hormone-related diseases and cancer treatment.
17-Deoxyestradiol is synthesized from estrone or estradiol through various chemical reactions that modify the steroid structure. The compound can also be derived from natural sources, although synthetic methods are more commonly employed for research and clinical applications.
17-Deoxyestradiol belongs to the class of steroid hormones and is categorized under the group of estrogens. It functions as a selective estrogen receptor modulator, influencing the activity of estrogen receptors in different tissues.
The synthesis of 17-deoxyestradiol typically involves several key steps:
The synthetic pathway can include:
For instance, one method described involves an aldol condensation followed by stereoselective reduction to achieve the desired structural modifications .
The molecular formula of 17-deoxyestradiol is . Its structure features:
17-Deoxyestradiol participates in various chemical reactions typical of steroid compounds, including:
For example, reactions involving 17-deoxyestradiol can lead to the formation of derivatives with altered receptor binding affinities. Studies have shown that modifications at specific positions can significantly influence estrogen receptor interaction and subsequent biological effects .
The mechanism of action of 17-deoxyestradiol primarily involves its interaction with estrogen receptors (ERs). Upon binding to these receptors, it can either activate or inhibit downstream signaling pathways related to cell proliferation and differentiation.
Research indicates that 17-deoxyestradiol may function as an antagonist in certain contexts, potentially offering therapeutic benefits in estrogen-sensitive cancers by blocking the proliferative effects of endogenous estrogens .
Relevant analyses often involve spectroscopy techniques (e.g., infrared spectroscopy, nuclear magnetic resonance) to confirm structural integrity and purity .
17-Deoxyestradiol, chemically designated as estra-1(10),2,4-trien-3-ol, is a steroid derivative with the molecular formula C₁₈H₂₄O and a molecular weight of 256.39 g/mol [1] [3]. Its CAS registry number is 53-63-4, providing a unique identifier for databases and regulatory purposes. The compound belongs to the estratriene family, characterized by a fused tetracyclic ring system (A, B, C, D rings) with three conjugated double bonds in the A-ring (positions 1(10),2,4) and a phenolic hydroxyl group at C3 [1].
Table 1: Core Identifiers of 17-Deoxyestradiol
Property | Value |
---|---|
Systematic IUPAC Name | Estra-1(10),2,4-trien-3-ol |
Molecular Formula | C₁₈H₂₄O |
Average Mass | 256.389 Da |
Monoisotopic Mass | 256.182715 Da |
CAS Registry Number | 53-63-4 |
ChemSpider ID | 5677 |
Stereochemically, 17-deoxyestradiol contains four defined stereocenters at positions C8, C9, C13, and C14, which establish the trans fusion of the A/B rings and the cis configurations of the B/C and C/D junctions, typical of natural estrogens [1]. The absolute configuration at these chiral centers is critical for maintaining the overall molecular planarity and biological recognition.
Structurally, 17-deoxyestradiol differs from 17β-estradiol (E2) primarily through the absence of the 17β-hydroxyl group and the lack of oxygenation at C17 [2]. This modification eliminates the hydrogen-bonding capacity and steric bulk at the D-ring terminus, significantly altering receptor interactions. Solution NMR studies confirm that both E2 and 17α-estradiol adopt a single predominant conformation in dimethylsulfoxide (DMSO), with a low-energy C-ring chair conformation [2]. In contrast, 17-deoxyestradiol’s truncated D-ring reduces conformational constraints, potentially enhancing ring flexibility.
Table 2: Structural Comparison with Key Estrogen Derivatives
Feature | 17-Deoxyestradiol | 17β-Estradiol (E2) | 17α-Estradiol |
---|---|---|---|
C17 Functionalization | None | β-OH | α-OH |
A-ring Saturation | 1(10),2,4-Triene | 1,3,5(10)-Triene-3-ol | 1,3,5(10)-Triene-3-ol |
D-ring Flexibility | High (unsubstituted) | Moderate (β-OH) | Moderate (α-OH) |
Receptor Affinity | Not reported | High (ERα/ERβ) | Low (antagonistic) |
Additionally, the A-ring aromaticity in 17-deoxyestradiol resembles estrone but lacks the C17-ketone. This places it structurally between phenolic estrogens and non-polar androgens [1] [5].
As an amphipathic steroid, 17-deoxyestradiol exhibits low aqueous solubility due to its hydrophobic tetracyclic scaffold, though this is partially mitigated by its phenolic A-ring [2]. While explicit solubility data for this compound is scarce in the literature, its structural similarity to estradiol suggests it shares comparable properties. Estrogens like E2 demonstrate solubility profiles highly dependent on organic solvents (e.g., DMSO, ethanol) but remain poorly soluble in water (<0.1 mg/mL) [2] [5].
The compound’s logP (partition coefficient) is estimated at ~3.8, indicating significant hydrophobicity—higher than E2 (logP ~4.0) due to the missing polar 17-OH group. This enhances membrane permeability but reduces hydrogen-bonding potential. Stability studies are limited, but phenolic steroids generally undergo pH-dependent degradation, oxidation at C2/C4, and photoisomerization [5]. Enzymatic studies of analogous compounds show susceptibility to hepatic hydroxylation, suggesting 17-deoxyestradiol may be metabolized via similar pathways involving cytochrome P450 enzymes [5].
Table 3: Theoretical Physicochemical Profile
Property | Value | Method of Estimation |
---|---|---|
logP | ~3.8 | Comparative (vs. estradiol) |
Water Solubility | <0.1 mg/mL | Extrapolated |
Hydrogen Bond Donors | 1 (C3-OH) | Molecular structure |
Hydrogen Bond Acceptors | 1 (C3-OH) | Molecular structure |
Although no direct X-ray crystallographic data for 17-deoxyestradiol is available in the provided sources, insights can be inferred from studies of similar estrogenic compounds. For example, the crystal structure of 17β-estradiol bound to an antibody Fab fragment reveals a planar A-ring and a C-ring chair conformation, stabilized by intramolecular van der Waals forces [4]. NMR-based conformational analysis in solution confirms that estradiol derivatives predominantly adopt a single conformation with minor flexibility in the D-ring [2].
For 17-deoxyestradiol, molecular modeling predicts a similar C-ring chair but with greater D-ring mobility due to the absence of the 17-OH group. This flexibility may allow novel binding modes in hydrophobic pockets. Notably, crystallographic data for related bicyclic steroid analogs (e.g., COD entry 4504038) highlight how hydroxyl group positioning influences crystal packing via O–H···O hydrogen bonds [6]. Such interactions likely stabilize 17-deoxyestradiol in solid states, though its reduced polarity may favor hydrophobic stacking over H-bonded networks.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7